
3-(4-methoxyphenyl)-N-phenyl-2-quinoxalinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methoxyphenyl)-N-phenyl-2-quinoxalinamine is a chemical compound that belongs to the quinoxaline family. It is a potent inhibitor of protein kinase C (PKC) and has been extensively studied for its potential applications in cancer treatment.
作用機序
The mechanism of action of 3-(4-methoxyphenyl)-N-phenyl-2-quinoxalinamine involves the inhibition of protein kinase C (this compound), a family of enzymes that play a key role in cell signaling and proliferation. This compound is overexpressed in many types of cancer cells, and its inhibition can lead to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of this compound activity, which leads to the downregulation of various signaling pathways involved in cell proliferation, survival, and angiogenesis. It also induces cell cycle arrest and apoptosis in cancer cells, while sparing normal cells.
実験室実験の利点と制限
The advantages of using 3-(4-methoxyphenyl)-N-phenyl-2-quinoxalinamine in lab experiments include its potent inhibitory activity against this compound, its ability to enhance the efficacy of chemotherapy drugs, and its selectivity towards cancer cells. However, its limitations include its low solubility in aqueous solutions and its potential toxicity towards normal cells at high concentrations.
将来の方向性
There are several future directions for the research on 3-(4-methoxyphenyl)-N-phenyl-2-quinoxalinamine. These include:
1. Development of more efficient synthesis methods to improve yield and purity.
2. Investigation of the potential use of this compound in combination with other targeted therapies, such as immune checkpoint inhibitors.
3. Evaluation of its efficacy in animal models of cancer, including metastatic models.
4. Investigation of its potential use in other diseases, such as diabetes and neurodegenerative disorders.
5. Development of more potent and selective this compound inhibitors based on the structure of this compound.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in cancer treatment. Its potent inhibitory activity against this compound and its ability to enhance the efficacy of chemotherapy drugs make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action, its potential toxicity, and its efficacy in animal models of cancer.
合成法
The synthesis of 3-(4-methoxyphenyl)-N-phenyl-2-quinoxalinamine involves the reaction of 4-methoxyaniline with 2-chloroquinoxaline in the presence of a base, followed by the reaction of the resulting intermediate with phenyl isocyanate. The final product is obtained after purification using column chromatography.
科学的研究の応用
3-(4-methoxyphenyl)-N-phenyl-2-quinoxalinamine has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has also been shown to enhance the efficacy of chemotherapy drugs, such as doxorubicin and paclitaxel.
特性
IUPAC Name |
3-(4-methoxyphenyl)-N-phenylquinoxalin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c1-25-17-13-11-15(12-14-17)20-21(22-16-7-3-2-4-8-16)24-19-10-6-5-9-18(19)23-20/h2-14H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNXZHNBPFWPHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
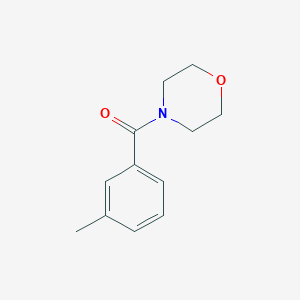
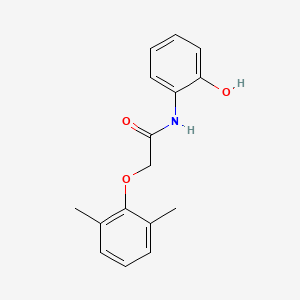
![5-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(methylthio)-4-pyrimidinecarboxamide](/img/structure/B5201133.png)
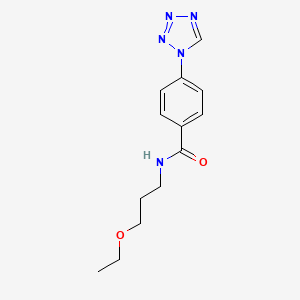
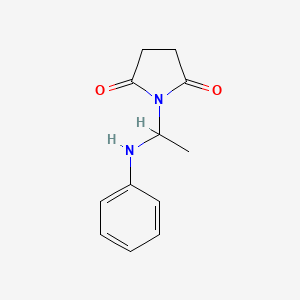

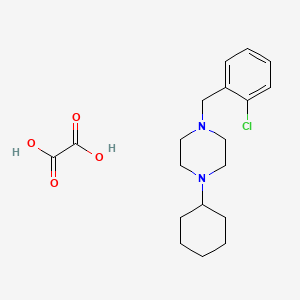
![1-{2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5201182.png)
![3-(3,4-dimethoxyphenyl)-11-[3-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5201193.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B5201217.png)

![N-[2-(2,1,3-benzoxadiazol-5-ylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-3-(2-methoxyphenyl)propanamide](/img/structure/B5201226.png)
![(3-chloro-4-fluorophenyl){[5-(2-nitrophenyl)-2-furyl]methyl}amine](/img/structure/B5201231.png)
![4-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5201235.png)
